5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride
Description
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-aminoethyl group at position 5 and a thione group at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Oxadiazole-thiones are renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties, attributed to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
5-(2-aminoethyl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS.ClH/c5-2-1-3-6-7-4(9)8-3;/h1-2,5H2,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZIJXJRABXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=S)O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanethiol with carbon disulfide and hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Reactivity and Functionalization
The compound participates in nucleophilic and cycloaddition reactions due to its electron-deficient oxadiazole ring and thione sulfur.
2.1. Thione-Specific Reactions
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Alkylation : Reacts with methyl iodide in alkaline medium to form S-methyl derivatives, confirmed by loss of the C=S IR band (~1,187 cm⁻¹) .
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Mannich Reaction : Forms Mannich bases with formaldehyde and secondary amines (e.g., morpholine), yielding derivatives with enhanced antimicrobial activity .
2.2. Aminoethyl Group Reactions
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Acylation : Reacts with acetyl chloride to form N-acetylated products, as evidenced by upfield shifts in ¹H NMR (δ 2.1 ppm for CH₃CO) .
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Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate imine-linked hybrids .
3.1. Cyclocondensation Mechanism
Thiocarbohydrazides undergo intramolecular cyclization via:
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Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.
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HCl-mediated dehydration to form the oxadiazole-thione ring .
3.2. Thiol-Thione Tautomerism
The compound exists in equilibrium between thione (C=S) and thiol (S–H) forms, confirmed by:
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .
Case Study: Antimicrobial Efficacy
A series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among these derivatives, compounds with halogen substitutions exhibited enhanced antibacterial effects compared to standard drugs .
Antitumor Activity
Compounds similar to 5-(2-aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione have been investigated for their antitumor properties. The oxadiazole moiety has been recognized for its ability to inhibit cancer cell proliferation.
Case Study: Antitumor Screening
In a study involving various oxadiazole derivatives, specific compounds showed promising results in inhibiting the growth of cancer cell lines. These findings suggest that modifications to the oxadiazole structure can lead to increased cytotoxicity against tumor cells .
Anti-inflammatory Properties
Emerging research indicates that oxadiazole derivatives may possess anti-inflammatory characteristics. The modulation of inflammatory pathways could provide therapeutic avenues for conditions such as arthritis and other inflammatory diseases.
Case Study: Inflammatory Response Modulation
A recent study highlighted the potential of certain oxadiazole derivatives to downregulate pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could mitigate inflammatory responses .
| Compound Type | Activity Type | Tested Strains/Cells | Results |
|---|---|---|---|
| Oxadiazole Derivatives | Antimicrobial | S. aureus, E. coli | Significant inhibition observed |
| Oxadiazole Derivatives | Antitumor | Cancer cell lines | Cytotoxic effects noted |
| Oxadiazole Derivatives | Anti-inflammatory | Macrophages | Reduced cytokine production |
Synthesis and Modification Pathways
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Formation of oxadiazoles | 75% |
| Substitution Reactions | Halogenation of oxadiazoles | 60% |
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Oxadiazole-Thione Derivatives
Anticancer Activity
The 5-(2-hydroxyphenyl)-substituted analogs demonstrate robust anticancer activity. For example, Aboraia et al. reported derivatives with IC₅₀ values of 32–104 µM against MCF-7 breast cancer cells, attributed to the hydroxyphenyl group’s ability to engage in π-π stacking and hydrogen bonding with cellular targets . In contrast, the aminoethyl group in the target compound may improve membrane permeability due to its basicity and charge, though direct anticancer data are pending .
Anti-inflammatory and Antimicrobial Activity
Compounds like 5-(6-methyl-2-substituted-pyrimidinyloxymethyl)-oxadiazole-thiones exhibit anti-inflammatory activity surpassing acetylsalicylic acid, likely due to COX-2 inhibition . The 4-aminophenyl derivatives show Gram-positive antibacterial activity, suggesting the amino group’s role in disrupting bacterial cell walls . The target compound’s aminoethyl group could similarly enhance interactions with microbial enzymes.
Discontinued Analogues
CymitQuimica lists 5-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione as discontinued, hinting at challenges in stability, synthesis, or efficacy . This underscores the importance of substituent choice: polar groups like morpholine may reduce bioavailability compared to the target compound’s aminoethyl-hydrochloride moiety.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility versus neutral analogs (e.g., hydroxyphenyl derivatives), facilitating intravenous administration .
- Lipophilicity: Hydroxyphenyl and pyrimidinyl groups increase lipophilicity, enhancing blood-brain barrier penetration but risking hepatotoxicity. The aminoethyl group balances hydrophilicity and target binding .
- Metabolic Stability : Thione groups are prone to oxidation, but aromatic substituents (e.g., hydroxyphenyl) may stabilize the core, as seen in NCI-tested derivatives .
Biological Activity
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Structural Information
- Molecular Formula : C₄H₇N₃OS
- SMILES : C(CN)C1=NNC(=S)O1
- InChIKey : MFIGZWYRYGWDSG-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented, with significant implications in drug discovery. The following sections will explore specific activities related to this compound.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer properties. A study involving various 1,3,4-oxadiazole derivatives highlighted their potential against different cancer cell lines. Notably:
- Compound 3j and 3k : These derivatives demonstrated high anticancer activity in a 60-cell panel assay conducted by the National Cancer Institute (NCI), outperforming standard drugs like 5-fluorouracil and cyclophosphamide .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. For instance:
- Mechanism of Action : Many oxadiazole derivatives act as inhibitors of lipoteichoic acid synthesis, crucial for the growth and virulence of Gram-positive bacteria .
Anti-inflammatory Activity
Oxadiazoles have shown potential in anti-inflammatory applications as well. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Anticancer Screening : A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. For example, compound 22 exhibited significant antiproliferative effects on EAC and Skov3 cell lines with IC50 values of 10.2 and 9.5 µM respectively .
- Antimicrobial Evaluation : A study assessed the antibacterial activity of a group of oxadiazole derivatives against Staphylococcus spp., showing strong bactericidal effects .
Q & A
Q. Key Parameters :
| Parameter | Optimal Condition | Source |
|---|---|---|
| Reflux time | 8–12 hours (core synthesis) | |
| Solvent | Ethanol/water mixture | |
| Temperature | 80–100°C (for alkylation) |
How to characterize this compound using spectroscopic and chromatographic methods?
Basic Research Question
Methodological Steps :
- IR Spectroscopy : Identify NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) stretches .
- NMR Analysis :
- ¹H NMR : Look for NH₂⁺ protons (δ 8.5–9.5 ppm) and aromatic/heterocyclic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR : Assign oxadiazole C-2 (δ 160–170 ppm) and C-5 (δ 90–100 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 280–300 for core structure) and fragmentation patterns (e.g., loss of HCl or aminoethyl groups) .
Q. Example Data :
| Technique | Observation | Source |
|---|---|---|
| IR | NH stretch at 3320 cm⁻¹ | |
| ¹H NMR | NH₂⁺ signal at δ 9.2 ppm (s, 2H) |
How to evaluate the biological activity of this compound in academic research settings?
Basic Research Question
Methodology :
- Antimicrobial Assays : Perform disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing to ampicillin/clotrimazole .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
Note : Activity may vary with substituents; derivatives with bulkier groups (e.g., cyclohexylamino) often show enhanced efficacy .
How to resolve contradictions in reported biological activity data?
Advanced Research Question
Strategies :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Orthogonal Assays : Cross-validate results with both agar diffusion and liquid culture MIC assays .
- SAR Analysis : Compare activity trends across derivatives (e.g., aminoethyl vs. thiomethyl substituents) to identify structural determinants .
Case Study : A 2021 study found cyclohexylamino derivatives (IC₅₀: 12 µM) outperformed benzylamino analogs (IC₅₀: 45 µM) in antifungal screens, highlighting steric effects .
How to investigate tautomerism and stability of the oxadiazole-thione moiety?
Advanced Research Question
Approaches :
- Spectroscopic Monitoring : Track thione (C=S, 1250–1300 cm⁻¹) vs. thiol (S-H, 2550–2600 cm⁻¹) forms via IR over time .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare tautomer stability (e.g., thione form is typically 5–10 kcal/mol more stable) .
Experimental Design : Reflux in D₂O and monitor ¹H NMR for NH/SH proton exchange .
How do structural modifications (e.g., aminoethyl group) influence pharmacological properties?
Advanced Research Question
SAR Study Design :
- Synthesize Derivatives : Replace aminoethyl with alkyl/aryl groups (e.g., cyclohexyl, pyrrolidinoethyl) via Mannich reactions .
- Assay Comparisons : Test derivatives in parallel for antimicrobial, anticancer, or enzyme inhibition activity .
Findings :
| Substituent | Antifungal Activity (IC₅₀) | Source |
|---|---|---|
| 2-Aminoethyl | 28 µM | |
| Cyclohexylamino | 12 µM | |
| Pyrrolidinoethyl | 35 µM |
What computational methods are suitable for modeling the electronic structure of this compound?
Advanced Research Question
Protocol :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G** basis set to optimize geometry and calculate HOMO-LUMO gaps .
- TD-DFT for UV/Vis : Simulate absorption spectra (λmax 270–290 nm) and compare with experimental UV data .
Key Insight : Electron-withdrawing groups (e.g., chloro) reduce HOMO-LUMO gaps, enhancing reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
